1-Fluoro-2-(methoxymethyl)benzene CAS number
1-Fluoro-2-(methoxymethyl)benzene CAS number
Technical Monograph: 1-Fluoro-2-(methoxymethyl)benzene
CAS Number: 148760-23-0
Synonyms: 2-Fluorobenzyl methyl ether;
Executive Summary
1-Fluoro-2-(methoxymethyl)benzene (CAS 148760-23-0) is a specialized fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Characterized by an ortho-substituted benzene ring featuring a fluorine atom and a methoxymethyl ether moiety, this compound serves as a critical intermediate for introducing metabolic stability and modulating lipophilicity in drug candidates. This guide details its physiochemical profile, validated synthetic pathways, and applications in medicinal chemistry, specifically focusing on its role as a bioisostere and scaffold for Directed Ortho Metallation (DoM).
Chemical Identity & Physiochemical Profile
The introduction of the fluorine atom at the ortho position relative to the ether side chain imparts unique electronic properties, influencing both the dipole moment and the metabolic susceptibility of the benzylic position.
Table 1: Chemical Identification & Properties
| Property | Details |
| CAS Number | 148760-23-0 |
| IUPAC Name | 1-Fluoro-2-(methoxymethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 140.15 g/mol |
| SMILES | COCc1ccccc1F |
| InChI Key | RBBQWUVKCIEIRJ-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~170–175°C (Predicted based on Benzyl methyl ether analogs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthetic Pathways & Process Chemistry
The synthesis of 1-Fluoro-2-(methoxymethyl)benzene is most robustly achieved via Williamson Ether Synthesis using 2-fluorobenzyl alcohol. This route is preferred over direct fluorination due to higher regioselectivity and yield.
Protocol A: Williamson Ether Synthesis (Preferred)
Reaction Principle: Deprotonation of the benzylic alcohol followed by
Reagents:
-
Substrate: 2-Fluorobenzyl alcohol (CAS 446-51-5)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen (
) atmosphere, suspend NaH (1.2 eq) in anhydrous THF at 0°C. -
Deprotonation: Add 2-Fluorobenzyl alcohol (1.0 eq) dropwise over 30 minutes. Evolution of
gas will be observed. Stir for 1 hour at 0°C to ensure formation of the sodium alkoxide. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Quench: Carefully quench excess NaH with saturated
solution at 0°C. -
Workup: Extract with Diethyl Ether (
) x3. Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Distillation under reduced pressure or Flash Column Chromatography (Silica gel).
Protocol B: Nucleophilic Substitution (Alternative)
Reaction Principle: Reaction of 2-Fluorobenzyl bromide with Sodium Methoxide.
-
Pros: Avoids NaH; uses cheaper reagents.
-
Cons: 2-Fluorobenzyl bromide is a potent lachrymator.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthetic workflow via Williamson Ether Synthesis.
Reactivity & Functionalization
The chemical utility of 1-Fluoro-2-(methoxymethyl)benzene lies in the interplay between the electronegative fluorine and the coordinating oxygen of the methoxymethyl group.
Directed Ortho Metallation (DoM)
This molecule is a prime candidate for regioselective lithiation.
-
Directing Groups (DMGs):
-
Fluorine: Strong inductive effect (
), acidifying the ortho-proton (C3 and C6). -
Methoxymethyl (MOM-like): The oxygen can coordinate Lithium, stabilizing the transition state.
-
-
Regioselectivity:
-
C3 Position (between F and side chain): Sterically hindered but electronically activated by both F and Oxygen.
-
C6 Position (ortho to F): Less hindered, strongly activated by F.
-
Experimental Insight: Lithiation with n-BuLi typically occurs at the C6 position (ortho to Fluorine) due to the powerful inductive effect of fluorine, unless specific conditions (superbases) are used to force C3 metallation.
-
Benzylic Oxidation
The benzylic ether can be oxidatively cleaved or oxidized to the corresponding benzoate ester using Ruthenium tetroxide (
Applications in Drug Discovery
Bioisosterism & Metabolic Stability In medicinal chemistry, 1-Fluoro-2-(methoxymethyl)benzene is often used to probe the "Ortho Effect."
-
Metabolic Blocking: The fluorine atom at the ortho position blocks metabolic hydroxylation that might otherwise occur on the ring, extending the half-life (
) of the drug. -
Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) creates a rotational barrier for the methoxymethyl side chain. This restricts the molecule to a specific bioactive conformation, potentially increasing binding affinity to target proteins (e.g., kinases or GPCRs).
-
Lipophilicity Modulation: The C-F bond increases lipophilicity (
) compared to the C-H analog, facilitating membrane permeability and blood-brain barrier (BBB) crossing.
Mechanistic Pathway: Metabolic Stability
Figure 2: Impact of ortho-fluorination on metabolic stability against CYP450 enzymes.
Safety & Handling
-
Hazards: Class 3 Flammable Liquid.[2] Potential skin and eye irritant.[3]
-
Storage: Store in a cool, dry place under inert gas (
or Ar). Prevent contact with strong oxidizing agents. -
Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water.
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat required. Work within a fume hood.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]
-
Schlosser, M. (2005). The 2-Fluoro-Effect: A Key to Understanding the Reactivity of Fluorinated Aromatics. Chemistry – A European Journal. Retrieved from [Link]
